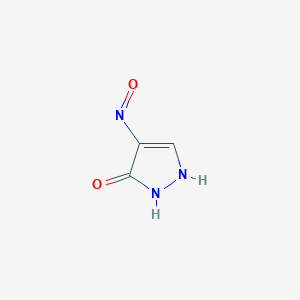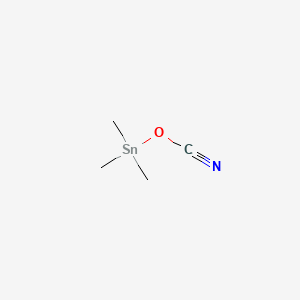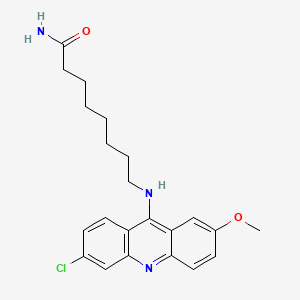
3,3',3'',3'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide is a complex organic compound known for its unique structure and properties. It is a derivative of 1,4,8,11-tetraazacyclotetradecane, commonly referred to as cyclam, which is a macrocyclic ligand that forms stable complexes with various metal ions
Vorbereitungsmethoden
The synthesis of 3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with propanoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the metal ion and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane, 3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide exhibits unique properties due to the presence of the propanamide groups. These groups enhance its ability to form hydrogen bonds and increase its solubility in polar solvents . Other similar compounds include:
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Known for its use in the synthesis of metal complexes with different catalytic properties.
1,4,8,11-Tetraazacyclotetradecane: The parent compound, widely studied for its ability to form stable metal complexes.
Eigenschaften
CAS-Nummer |
76261-55-7 |
|---|---|
Molekularformel |
C22H44N8O4 |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
3-[4,8,11-tris(3-amino-3-oxopropyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanamide |
InChI |
InChI=1S/C22H44N8O4/c23-19(31)3-11-27-7-1-8-28(12-4-20(24)32)16-18-30(14-6-22(26)34)10-2-9-29(17-15-27)13-5-21(25)33/h1-18H2,(H2,23,31)(H2,24,32)(H2,25,33)(H2,26,34) |
InChI-Schlüssel |
MFCMEXXBOCYXAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCCN(CCN(C1)CCC(=O)N)CCC(=O)N)CCC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)
